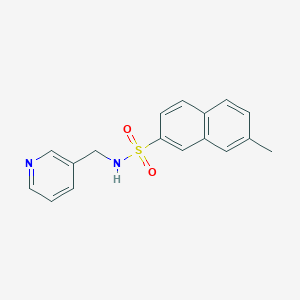
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ACEA and belongs to the class of chemical compounds called CB1 receptor agonists. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on ACEA.
Mecanismo De Acción
ACEA works by binding to the CB1 receptor in the brain, which is responsible for regulating various physiological processes such as pain, appetite, and mood. When ACEA binds to the CB1 receptor, it activates the receptor, leading to a cascade of biochemical events that result in the physiological effects of ACEA.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACEA are diverse and depend on the specific application. In medicine, ACEA has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In pharmacology, ACEA has been shown to relieve pain by activating the CB1 receptor, which inhibits the transmission of pain signals. In neuroscience, ACEA has been shown to protect neurons from damage by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACEA in lab experiments is its specificity for the CB1 receptor, which allows researchers to study the effects of CB1 receptor activation in a controlled manner. Additionally, ACEA is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using ACEA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for research on ACEA. One area of research is the development of ACEA-based drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Another area of research is the investigation of the potential side effects and toxicity of ACEA, which can help to inform the safe use of this compound in various applications. Additionally, research on the mechanism of action of ACEA can help to uncover new targets for drug development and improve our understanding of the CB1 receptor and its role in physiological processes.
Métodos De Síntesis
The synthesis of ACEA involves the reaction between 4-chlorophenol and N-cyclohexyl-N-ethylacetamide in the presence of a catalyst such as trifluoroacetic acid. This reaction produces ACEA as the final product. The synthesis of ACEA is a relatively simple process, and the compound can be produced in large quantities.
Aplicaciones Científicas De Investigación
ACEA has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In medicine, ACEA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In pharmacology, ACEA has been shown to have analgesic properties, making it a potential candidate for the development of pain-relieving drugs. In neuroscience, ACEA has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-2-18(14-6-4-3-5-7-14)16(19)12-20-15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSGTWKHOXQIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-cyclohexyl-N-ethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)




![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)


![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)

![N-allyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5808219.png)